![molecular formula C16H22FN3O B2775994 N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide CAS No. 1436143-77-9](/img/structure/B2775994.png)
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide” is a chemical compound with the molecular formula C16H22FN3O. It is a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been reported, which provides several types of pyrrolidines in very good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds . The reactivity of this compound can be influenced by steric factors and the spatial orientation of substituents .Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
The discovery of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide derivatives has significantly contributed to the development of selective Met kinase inhibitors. These compounds exhibit potent enzyme inhibition and improved aqueous solubility and kinase selectivity, leading to complete tumor stasis in Met-dependent models. This advancement has paved the way for clinical trials, highlighting the compound's potential in cancer therapy Gretchen M. Schroeder et al., 2009.
Synthesis and Non-Linear Optical Properties
The compound has also been synthesized through water-mediated reactions, showcasing its versatile synthetic accessibility. Its derivatives exhibit non-linear optical (NLO) properties and potential anticancer activities through molecular docking analyses, suggesting a broad spectrum of scientific applications beyond kinase inhibition R. Jayarajan et al., 2019.
Antibacterial Activity
Another area of application includes the development of analogues with antibacterial properties. These compounds demonstrate significant in vitro and in vivo activity, offering a promising direction for new antibacterial agents. This highlights the compound's potential in addressing bacterial infections and resistance H. Egawa et al., 1984.
Antitubercular and Antibacterial Activities
Derivatives of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide have shown potent antitubercular and antibacterial activities. Through meticulous design and synthesis, these compounds exhibit promising in vitro and in vivo efficacy, further expanding their therapeutic potential S. Bodige et al., 2019.
Future Directions
The future directions for the study and application of this compound could involve further exploration of its biological activity and potential uses in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds, suggesting potential for the development of new drugs .
properties
IUPAC Name |
N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQQGWITJBYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

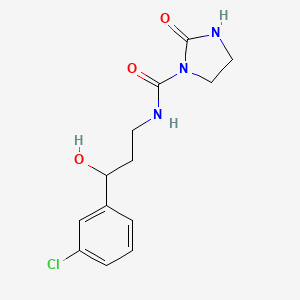
![Ethyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2775913.png)

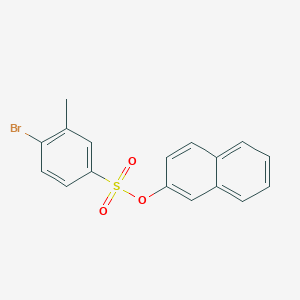

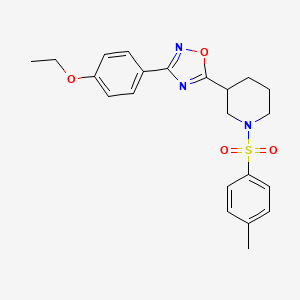
![5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2775921.png)
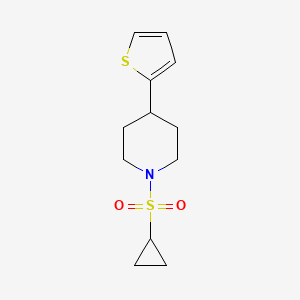

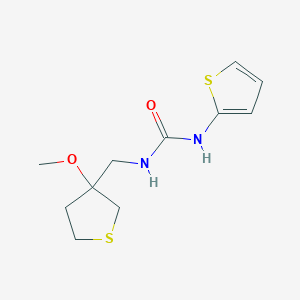
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2775927.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2775930.png)
![[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol](/img/structure/B2775932.png)
